Methyl indane-2-carboxylate
Overview
Description
“Methyl indane-2-carboxylate” is a useful research chemical with the molecular formula C11H12O2 . It is also known as "methyl 2,3-dihydro-1H-indene-2-carboxylate" .
Synthesis Analysis
The synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids, has been a focus of many researchers . The sequential coupling and cyclization reactions between aryl halides and methyl propiolate have been investigated . The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives .
Molecular Structure Analysis
Carboxylic acids, such as “Methyl indane-2-carboxylate”, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Chemical Reactions Analysis
Indane-1,3-dione 4, 9-ethyl-9H-carbazole-3-carbaldehyde 533, ethyl acetoacetate 534, and ammonium acetate 535 undergo a four-component reaction in the presence of a catalytic amount of piperidine .
Scientific Research Applications
1. Synthesis of Indole Derivatives
- Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The synthesis of indole derivatives involves various methods, including the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
2. Synthesis of Duocarmycin SA
- Summary of Application: A new synthetic method for indole-2-carboxylate was developed and applied to the total synthesis of Duocarmycin SA .
- Methods of Application: The method involves sequential coupling and cyclization reactions between aryl halides and methyl propiolate. The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives .
- Results or Outcomes: This reaction was used for the total synthesis of duocarmycin SA .
3. Synthesis of Indeno[1,2-b]furan-3-carboxamides
- Summary of Application: A novel and efficient multicomponent reaction (MCR) involving diketene, ninhydrin (indane-1,2,3-trione), and one primary amine (3CR) or two different primary amines (4CR) was developed for the successful synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides or tetrahydroindeno[1,2-b]pyrrole-3-carboxamides .
- Methods of Application: The method involves a multicomponent reaction (MCR) involving diketene, ninhydrin (indane-1,2,3-trione), and one primary amine (3CR) or two different primary amines (4CR) .
- Results or Outcomes: The successful synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides or tetrahydroindeno[1,2-b]pyrrole-3-carboxamides was achieved .
4. Synthesis of Indole-Fused Diketopiperazines
- Summary of Application: A method was developed for the synthesis of indole-fused diketopiperazines .
- Methods of Application: The method involves the addition of Et3N to amino ester hydrochloride, followed by the successive addition of 1 H-indole-2-carboxylic acid 1, aldehyde 3, and isocyanide 2 to the mixture .
- Results or Outcomes: The method resulted in the production of corresponding indole-fused diketopiperazines .
Safety And Hazards
When handling “Methyl indane-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJLIMRSAIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433376 | |
Record name | 2-carbomethoxy-indan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indane-2-carboxylate | |
CAS RN |
4254-32-4 | |
Record name | 1H-Indene-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-carbomethoxy-indan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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